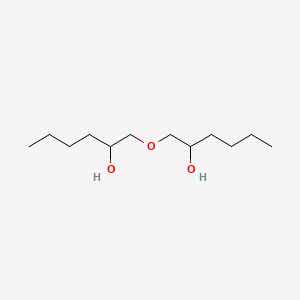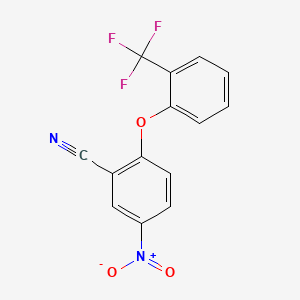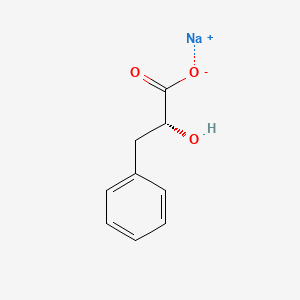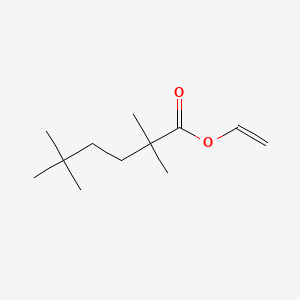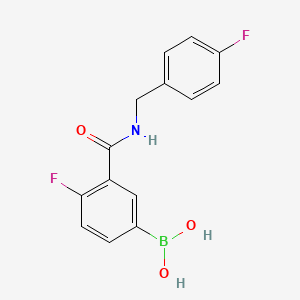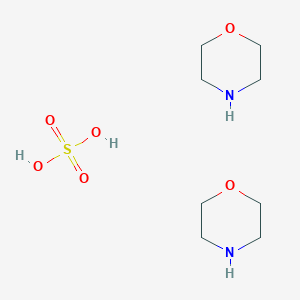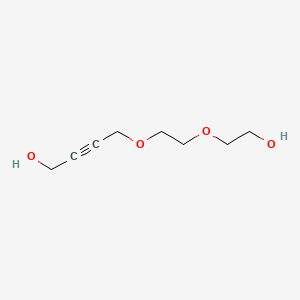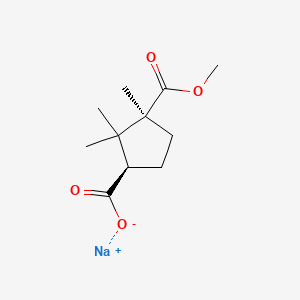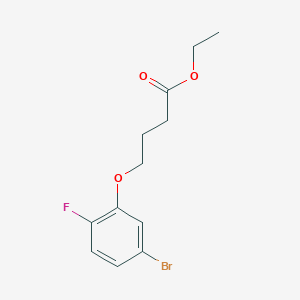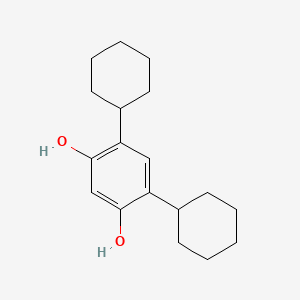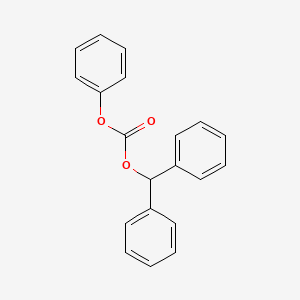
Carbonic acid, diphenylmethyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, diphenylmethyl phenyl ester, is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular ester is characterized by its unique structure, which includes a carbonic acid moiety bonded to a diphenylmethyl and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, diphenylmethyl phenyl ester, typically involves the esterification of carbonic acid with diphenylmethyl alcohol and phenol. One common method is the reaction of diphenylmethyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this ester can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, diphenylmethyl phenyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base to yield carbonic acid, diphenylmethanol, and phenol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diphenylmethanol and phenol.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carbonic acid, diphenylmethanol, phenol.
Reduction: Diphenylmethanol, phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbonic acid, diphenylmethyl phenyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism by which carbonic acid, diphenylmethyl phenyl ester, exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid, diphenylmethanol, and phenol. In reduction reactions, the ester bond is reduced by the transfer of hydride ions from the reducing agent, resulting in the formation of diphenylmethanol and phenol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl benzoate: An ester with a benzene ring and a methyl group.
Phenyl acetate: An ester with a phenyl group and an acetate group.
Uniqueness
Carbonic acid, diphenylmethyl phenyl ester, is unique due to its combination of a carbonic acid moiety with diphenylmethyl and phenyl groups. This unique structure imparts specific chemical properties, such as its ability to form stable complexes and its pleasant aroma, making it valuable in various applications.
Propriétés
Numéro CAS |
38279-20-8 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
benzhydryl phenyl carbonate |
InChI |
InChI=1S/C20H16O3/c21-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
Clé InChI |
WGGLZAMARBZMKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


